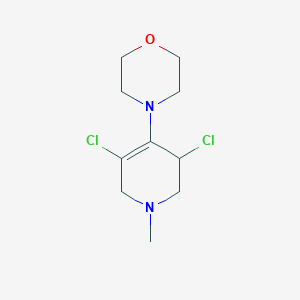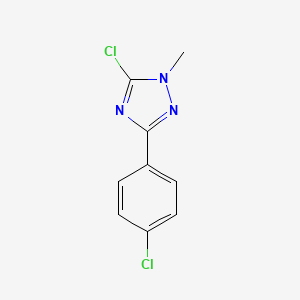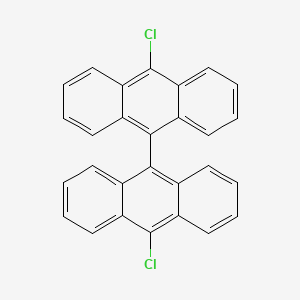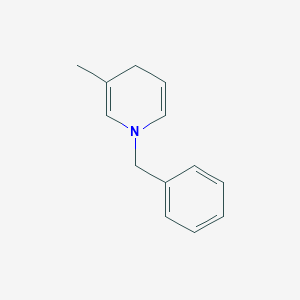silane CAS No. 184292-23-7](/img/no-structure.png)
[(6-Bromohexyl)oxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromohexyl)oxysilane is an organosilicon compound with the molecular formula C12H27BrOSi. It is commonly used in organic synthesis as a reagent to introduce silicon-based functional groups. The compound is characterized by its clear, colorless liquid appearance and its ability to participate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (6-Bromohexyl)oxysilane typically involves the following steps:
Reaction of Hexanol and Hydrochloric Acid: Hexanol reacts with hydrochloric acid to form hexyloxy chloride.
Formation of (6-Bromohexyloxy)-hexane: Hexyloxy chloride is then reacted with stannous bromide to produce (6-Bromohexyloxy)-hexane.
Final Product Formation: (6-Bromohexyloxy)-hexane is reacted with dimethyl tert-butylchlorosilane to yield (6-Bromohexyl)oxysilane.
Industrial Production Methods
Industrial production of (6-Bromohexyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Bromohexyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Hydrosilylation Reactions: The silicon-hydrogen bond in the compound can react with alkenes or alkynes to form silyl ethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrosilylation Reactions: Catalysts like platinum or rhodium complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted silanes, while hydrosilylation reactions produce silyl ethers.
Applications De Recherche Scientifique
(6-Bromohexyl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce silicon-based functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of (6-Bromohexyl)oxysilane involves its ability to form stable silicon-based functional groups. These groups can interact with various molecular targets and pathways, facilitating the modification of organic molecules. The compound’s reactivity is primarily due to the presence of the silicon-hydrogen bond, which can participate in hydrosilylation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: Similar in structure but with different substituents on the silicon atom.
Triethylsilane: Contains a silicon-hydrogen bond but lacks the bromohexyl group.
Uniqueness
(6-Bromohexyl)oxysilane is unique due to its combination of a bromohexyl group and a triethylsilane moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Propriétés
| 184292-23-7 | |
Formule moléculaire |
C12H27BrOSi |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
6-bromohexoxy(triethyl)silane |
InChI |
InChI=1S/C12H27BrOSi/c1-4-15(5-2,6-3)14-12-10-8-7-9-11-13/h4-12H2,1-3H3 |
Clé InChI |
BUWUWSKGZJGSRL-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)




